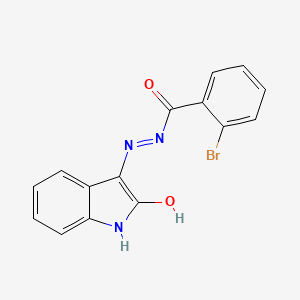

![molecular formula C9H16N4O3S B5665609 N-{2-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)amino]ethyl}-N-methylmethanesulfonamide](/img/structure/B5665609.png)

N-{2-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)amino]ethyl}-N-methylmethanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound falls within the category of sulfonamides, a class known for their wide-ranging applications in chemistry and pharmacology. Sulfonamides are characterized by the sulfonamide group, a functional group that significantly influences the chemical behavior of molecules. The specific structure mentioned indicates a molecule with potential biological activity, given the presence of a 1,3,4-oxadiazole ring, known for its relevance in drug discovery due to its versatile pharmacophoric properties.

Synthesis Analysis

The synthesis of complex sulfonamides often involves multi-step reactions, starting from simple precursors to achieve the desired structural complexity. For example, the general method for synthesizing functionalized cyclopropanes using rhodium catalysis could be relevant for constructing the cyclopropyl component of the molecule (Davies et al., 1996). Additionally, synthetic pathways involving cyanomethanesulfonyl chloride have been developed to produce various sulfonamides and oxadiazole derivatives, showcasing the versatility in synthesizing complex sulfonamide structures (Winterwerber, Geiger, & Otto, 2006).

Molecular Structure Analysis

The molecular structure of sulfonamides, including the N-methylmethanesulfonamide moiety, is crucial in determining their chemical and biological properties. For instance, the crystal structure of N-methylmethanesulfonamide has been determined, providing insights into its conformation and potential interactions (Higgs, Parkin, Parsons, & Tasker, 2002).

Chemical Reactions and Properties

Sulfonamides participate in various chemical reactions, including cycloadditions, which are pivotal in constructing complex molecular architectures. The formal [3 + 2] cycloaddition reactions involving oxadiazolones and ynamides, for example, illustrate the synthetic utility of sulfonamide derivatives in accessing aminoimidazole structures (Zhao, Hu, Li, & Wan, 2017).

Physical Properties Analysis

The physical properties of sulfonamides, such as solubility, melting points, and crystallinity, are influenced by their molecular structure. The conformational analysis of N-methylmethanesulfonamide reveals details about its low-temperature behavior and structural configuration, which can impact its physical properties (Higgs et al., 2002).

Chemical Properties Analysis

The chemical behavior of sulfonamides is determined by their functional groups. For example, the reactivity of the sulfonamide group towards electrophiles and nucleophiles, as well as its role in cycloaddition reactions, underscores the chemical versatility of these compounds. The formation of N-1,2,4-oxadiazole substituted sulfoximines from N-cyano sulfoximines demonstrates innovative pathways to introduce sulfonamide functionality into molecules (Chenna Reddy, Nawaz Khan, & Saravanan, 2019).

Propriétés

IUPAC Name |

N-[2-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)amino]ethyl]-N-methylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O3S/c1-13(17(2,14)15)6-5-10-9-12-11-8(16-9)7-3-4-7/h7H,3-6H2,1-2H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLGNXXDBOXXTAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCNC1=NN=C(O1)C2CC2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-acetyl-8-(2-pyrimidinylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5665534.png)

![3-methyl-2-phenyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B5665538.png)

![1-[(4-bromo-3,5-dimethylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5665560.png)

![[3-allyl-1-(4-morpholinylsulfonyl)-3-piperidinyl]methanol](/img/structure/B5665568.png)

![3-[[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl](methyl)amino]-3-phenylpropanoic acid](/img/structure/B5665576.png)

![{3-(3-methyl-2-buten-1-yl)-1-[2-(methylsulfonyl)ethyl]-3-piperidinyl}methanol](/img/structure/B5665580.png)

![N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5665599.png)

![1-[1-(2-methoxyphenyl)-3-pyridin-3-yl-1H-1,2,4-triazol-5-yl]cyclopropanecarboxamide](/img/structure/B5665603.png)

![2-adamantyl[2-(1-piperidinyl)ethyl]amine](/img/structure/B5665617.png)

![N-[2-(5-amino-1H-1,2,4-triazol-3-yl)ethyl]-3-(2-fluorophenyl)-3-phenylpropanamide](/img/structure/B5665624.png)

![2,6-dimethoxy-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]piperidin-4-yl}methyl)nicotinamide](/img/structure/B5665634.png)